molecular formula C9H4BrFO2 B11769709 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde CAS No. 648915-98-4

3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde

Cat. No.: B11769709
CAS No.: 648915-98-4
M. Wt: 243.03 g/mol
InChI Key: ZFYJQVYIWJUKEV-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde is a high-purity synthetic benzofuran derivative designed for research and development applications. This compound serves as a versatile and critical building block in medicinal chemistry, particularly in the synthesis of novel anticancer agents. The strategic incorporation of bromo and fluoro halogen substituents on the benzofuran scaffold is a recognized strategy to enhance biological activity and binding affinity by forming halogen bonds with target proteins . The aldehyde functional group at the 6-position provides a highly reactive handle for further chemical modifications, enabling its use in the construction of more complex molecular architectures such as hydrazones, imines, and other heterocyclic systems . Benzofuran derivatives have demonstrated a wide spectrum of significant biological activities, including potent and selective cytotoxicity against various human cancer cell lines . Research into similar halogenated benzofurans has shown they can inhibit key cancer-related pathways and induce apoptosis (programmed cell death) in malignant cells . The specific structural motifs present in this compound make it a valuable precursor for developing potential kinase inhibitors and evaluating structure-activity relationships (SAR) in drug discovery programs . Researchers can leverage this chemical to design and create new small molecules for probing biological mechanisms or as lead compounds in oncology research. Please be advised: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption.

Properties

CAS No.

648915-98-4

Molecular Formula

C9H4BrFO2

Molecular Weight

243.03 g/mol

IUPAC Name

3-bromo-2-fluoro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C9H4BrFO2/c10-8-6-2-1-5(4-12)3-7(6)13-9(8)11/h1-4H

InChI Key

ZFYJQVYIWJUKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=C2Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde typically involves the bromination and fluorination of benzofuran derivatives. One common method is the bromination of 2-fluorobenzofuran followed by formylation to introduce the aldehyde group at the 6-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

Industrial Production Methods

Industrial production of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluorobenzofuran-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Bromo-2-fluorobenzofuran-6-carboxylic acid.

    Reduction: 3-Bromo-2-fluorobenzofuran-6-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde is largely dependent on its interactions with biological targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound (2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride () shares a benzofuran core with the target compound but differs significantly in substituents and functional groups:

Feature 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde (2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride
Substituents - Br (position 3) - Br (position 2)
- F (position 2) - Phenyl (position 3)
- Aldehyde (position 6) - Hydroxy (position 6)
Additional Groups None - Dimethylazanium-methyl (position 7)
- Chloride counterion
Molecular Formula C₉H₄BrFO₂ C₁₇H₁₇BrClNO₂
Molecular Weight ~242.9 g/mol ~382.35 g/mol
Key Functional Groups Aldehyde, halogens Hydroxy, quaternary ammonium, halogens, phenyl

Data Tables

Table 1: Structural and Functional Comparison

Parameter This compound (2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride
Molecular Formula C₉H₄BrFO₂ C₁₇H₁₇BrClNO₂
Molecular Weight 242.9 g/mol 382.35 g/mol
Substituent Positions Br (3), F (2), CHO (6) Br (2), C₆H₅ (3), OH (6), (CH₂)N⁺(CH₃)₂ (7)
Key Reactivity Aldehyde-mediated condensations Hydroxy hydrogen bonding, ammonium-ion interactions
Potential Applications Organic synthesis, ligand design Bioactive molecules, ion-channel modulators

Table 2: Inferred Physicochemical Properties

Property This compound (2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride
Solubility Organic solvents (e.g., DCM, acetone) Polar solvents (e.g., water, methanol)
Melting Point Not available Likely >200°C (due to ionic nature)
Stability Air-sensitive (aldehyde oxidation) Stable as a crystalline salt

Notes

Limitations of Evidence : Direct data on this compound are absent in the provided sources. Comparisons are based on structural analogs like the compound in and general chemical principles.

Synthesis Pathways : The target compound may be synthesized via bromination/fluorination of a benzofuran precursor followed by formylation. The analog likely involves Friedel-Crafts alkylation and quaternization.

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